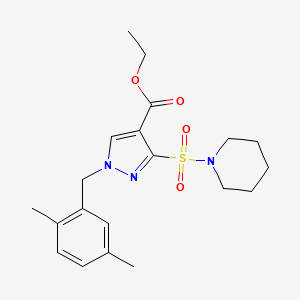

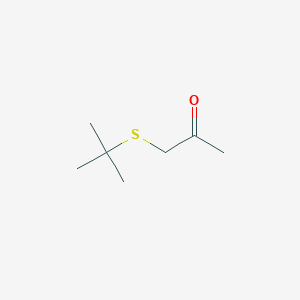

![molecular formula C20H21FN2OS B2669416 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide CAS No. 310414-37-0](/img/structure/B2669416.png)

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide” is a chemical compound with the formula C17H20FNO. It has several other names, including 1-Adamantanecarboxamide, N-(4-fluorophenyl)-; Adamantane-1-carboxylic acid (4-fluoro-phenyl)-amide; Adamantanyl-N-(4-fluorophenyl)carboxamide; Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(4-fluorophenyl)- .

Molecular Structure Analysis

The molecular structure of “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide” includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications

Noncovalent Interactions

The study of adamantane-1,3,4-thiadiazole hybrid derivatives, including N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, provides insights into the nature of noncovalent interactions. These interactions are crucial for the stability and formation of crystal structures. Through crystallographic analysis and quantum theory of atoms-in-molecules (QTAIM) approach, researchers have characterized intra- and intermolecular interactions, highlighting the significance of N–H⋯N hydrogen bonds among other noncovalent forces in stabilizing crystal structures (El-Emam et al., 2020).

Antiviral and Antimicrobial Activities

Adamantane derivatives have been explored for their antiviral and antimicrobial properties. For instance, the synthesis of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives demonstrated confined structure-activity relationships against influenza viruses, revealing the potential of these compounds as viral fusion inhibitors (Göktaş et al., 2012). Additionally, adamantane derivatives have shown marked anti-inflammatory activity in vivo, suggesting their potential in therapeutic applications (Kadi et al., 2007).

Synthesis Methodologies

The catalytic synthesis of N-Aryladamantane-1-carboxamides and the exploration of microwave-assisted synthesis methods exemplify the advancements in the preparation of adamantane derivatives. These methodologies provide efficient routes for the production of compounds with potential pharmaceutical applications, demonstrating the versatility of adamantane as a core structure for derivative synthesis (Shishkin et al., 2020).

Material Science Applications

Adamantane derivatives have also found applications in material science, particularly in the development of polymers with enhanced properties. For example, the synthesis and characterization of new adamantane-type cardo polyamides and polyimides have been reported, highlighting their solubility, thermal stability, and mechanical strength. These properties make them suitable for various industrial applications, showcasing the versatility of adamantane derivatives beyond pharmaceutical research (Liaw et al., 1999).

properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2OS/c21-16-3-1-15(2-4-16)17-11-25-19(22-17)23-18(24)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,11-14H,5-10H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXABGXNNQPJVTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

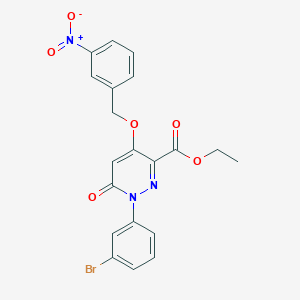

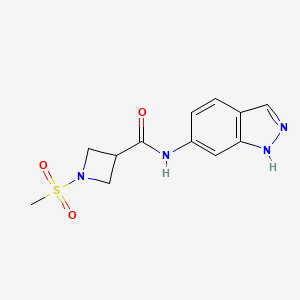

![3-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2669333.png)

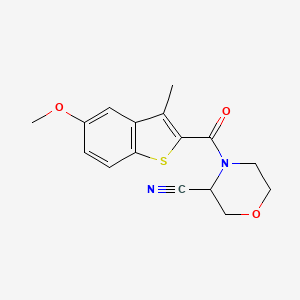

![3-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2669334.png)

![2,3-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2669336.png)

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B2669346.png)

![6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2669348.png)

![(2E,4E)-5-[4-(dimethylamino)phenyl]-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2,4-pentadien-1-one](/img/structure/B2669350.png)

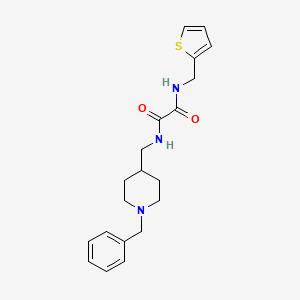

![8-(Phenylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2669353.png)

![N-(4-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2669354.png)